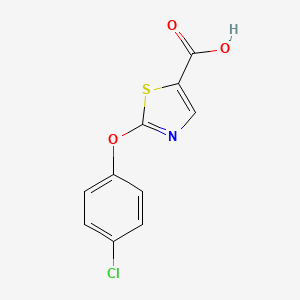
2-(4-Chlorophenoxy)thiazole-5-carboxylic acid
Cat. No. B8012195
M. Wt: 255.68 g/mol
InChI Key: JATXHTQIZIPKBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05120752
Procedure details


A solution of ethyl 2-(4-chlorophenoxy)-5-thiazolecarboxylate from above in 1:1 1N LiOH:THF (150 mL) was heated at 50° C. for 1 hr. It was then cooled to r.t. and the THF was stripped off in vacuo. The resulting aqueous solution was poured into 1:1 conc. HCl:ice (200 mL), the precipitate was collected, taken up in ethylacetate (250 mL), dried with MgSO4 and concentrated to afford 2-(4-chlorophenoxy)-5-thiazolecarboxylic acid (7.49 g, 89% over the two steps) as an off-white solid.
Name
ethyl 2-(4-chlorophenoxy)-5-thiazolecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:18]=[CH:17][C:5]([O:6][C:7]2[S:8][C:9]([C:12]([O:14]CC)=[O:13])=[CH:10][N:11]=2)=[CH:4][CH:3]=1.[Li+].[OH-].Cl>C1COCC1>[Cl:1][C:2]1[CH:18]=[CH:17][C:5]([O:6][C:7]2[S:8][C:9]([C:12]([OH:14])=[O:13])=[CH:10][N:11]=2)=[CH:4][CH:3]=1 |f:1.2|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
ice (200 mL), the precipitate was collected
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(OC=2SC(=CN2)C(=O)O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
